2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride
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Overview
Description
2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as glyoxylic acid, under acidic conditions. This reaction forms the benzimidazole core structure.
Introduction of the Carboxyethyl Group: The carboxyethyl group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent, such as ethyl bromoacetate, in the presence of a base like potassium carbonate.
Hydrolysis and Acidification: The ester group is then hydrolyzed to form the carboxylic acid, followed by acidification with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyethyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethyl bromoacetate in the presence of potassium carbonate.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzimidazole core can also interact with nucleic acids and proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)acetic acid: Similar structure but lacks the additional carboxylic acid group.
2-(2-Carboxyethyl)-1H-benzo[d]imidazole: Similar structure but without the hydrochloride salt form.
5-Carboxy-2-(2-carboxyethyl)-1H-benzo[d]imidazole: Similar structure with an additional carboxylic acid group.
Uniqueness
2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride is unique due to the presence of both carboxyethyl and carboxylic acid groups, which enhance its reactivity and potential for forming various derivatives. The hydrochloride salt form also improves its solubility and stability, making it more suitable for certain applications.
Properties
Molecular Formula |
C11H11ClN2O4 |
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Molecular Weight |
270.67 g/mol |
IUPAC Name |
2-(2-carboxyethyl)-3H-benzimidazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H10N2O4.ClH/c14-10(15)4-3-9-12-7-2-1-6(11(16)17)5-8(7)13-9;/h1-2,5H,3-4H2,(H,12,13)(H,14,15)(H,16,17);1H |
InChI Key |
YJUNXLUHYPFWEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)CCC(=O)O.Cl |
Origin of Product |
United States |
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